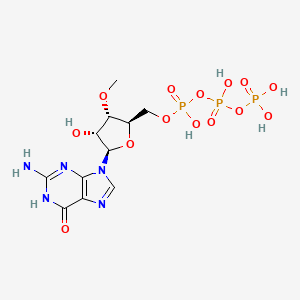
3'-o-Methylguanosine 5'-(tetrahydrogen triphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is a methylated derivative of guanosine triphosphate. This compound is notable for its role in various biochemical processes, particularly in the study of RNA synthesis and function. It is often used in research settings to investigate the mechanisms of RNA polymerase and other enzymes involved in nucleic acid metabolism.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) typically involves the methylation of guanosine triphosphate. One common method includes the use of methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually carried out in an aqueous solution with a suitable base like sodium hydroxide or potassium carbonate to facilitate the methylation at the 3’-hydroxyl group of guanosine triphosphate.
Industrial Production Methods
Industrial production of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability. Purification is typically achieved through chromatographic techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized nucleotides.
Reduction: Although less common, reduction reactions can occur, particularly in the presence of strong reducing agents.
Substitution: Nucleophilic substitution reactions can take place, especially at the phosphate groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.
Substitution: Nucleophiles such as ammonia or primary amines can react with the phosphate groups under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxo-3’-O-methylguanosine 5’-(tetrahydrogen triphosphate), while substitution reactions can yield various modified nucleotides.
科学研究应用
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) has several important applications in scientific research:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of nucleotides.
Biology: This compound is crucial in the study of RNA synthesis and function, particularly in understanding the role of methylation in RNA processing and stability.
Medicine: Research involving this compound can provide insights into the mechanisms of diseases related to RNA metabolism and potential therapeutic targets.
Industry: It is used in the development of diagnostic tools and assays for detecting and quantifying RNA and related biomolecules.
作用机制
The mechanism of action of 3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) involves its incorporation into RNA by RNA polymerase. The methylation at the 3’-position can affect the binding and processing of RNA by various enzymes, influencing RNA stability and function. This compound can also act as a chain terminator in RNA synthesis, providing a tool for studying the elongation and termination phases of transcription.
相似化合物的比较
Similar Compounds
Guanosine 5’-(tetrahydrogen triphosphate): The non-methylated form, which is a standard nucleotide involved in RNA synthesis.
2’-O-Methylguanosine 5’-(tetrahydrogen triphosphate): Another methylated derivative, but with the methyl group at the 2’-position.
7-Methylguanosine 5’-(tetrahydrogen triphosphate): Methylated at the 7-position, commonly found in the cap structure of eukaryotic mRNA.
Uniqueness
3’-O-Methylguanosine 5’-(tetrahydrogen triphosphate) is unique due to its specific methylation pattern, which can influence RNA polymerase activity and RNA stability differently compared to other methylated nucleotides. This makes it a valuable tool for dissecting the roles of methylation in RNA biology and for developing novel therapeutic strategies targeting RNA processes.
属性
分子式 |
C11H18N5O14P3 |
|---|---|
分子量 |
537.21 g/mol |
IUPAC 名称 |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-3-methoxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-7-4(2-27-32(22,23)30-33(24,25)29-31(19,20)21)28-10(6(7)17)16-3-13-5-8(16)14-11(12)15-9(5)18/h3-4,6-7,10,17H,2H2,1H3,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t4-,6-,7-,10-/m1/s1 |
InChI 键 |
OHOBECDATGAGJW-KQYNXXCUSA-N |
手性 SMILES |
CO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
规范 SMILES |
COC1C(OC(C1O)N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


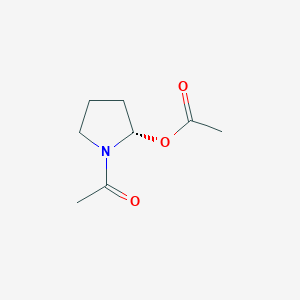


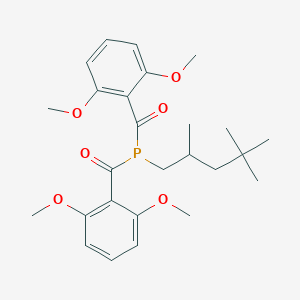


![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
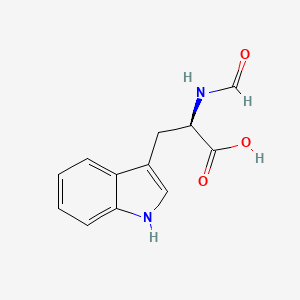
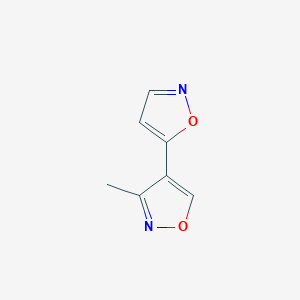

![4-Ethyl-5-(1-methyl-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12866017.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
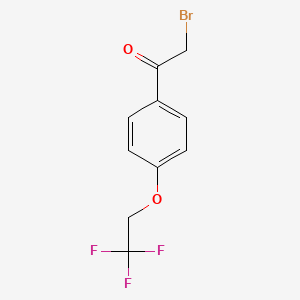
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
